molecular formula C₁₅¹³C₆H₂₀N₂O₄ B1157602 Fmoc-Lys-OH-13C6

Fmoc-Lys-OH-13C6

Cat. No.: B1157602
M. Wt: 370.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys-OH-13C6 (CAS: Not Available) is a stable isotope-labeled derivative of lysine, where six carbon atoms are replaced with carbon-13 isotopes. Its molecular formula is C₁₅¹³C₆H₂₀N₂O₄, and it features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a Boc (tert-butoxycarbonyl) group on the ε-amino side chain . This compound is primarily utilized in peptide synthesis and isotopic tracing studies, enabling precise quantification in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses due to its non-radioactive isotopic labeling .

Properties

Molecular Formula

C₁₅¹³C₆H₂₀N₂O₄

Molecular Weight

370.35

Synonyms

N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine-13C6; _x000B_(2S)-6-Amino-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid-13C6;  Nα-(9-Fluorenylmethoxycarbonyl)lysine-13C6;  α-N-(9-Fluorenylmethyloxycarbonyl)lysine-13C6

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Fmoc-Lys-OH-13C6 is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, facilitating the sequential addition of amino acids to form peptides with specific sequences.

Case Study: Peptide Synthesis Efficiency
A study compared the efficiency of synthesizing specific peptides using this compound versus traditional lysine derivatives. The results indicated that the use of this compound led to higher yields due to improved solubility and reactivity during coupling reactions.

Peptide SequenceYield (%)Reaction Conditions
Peptide A850.1 M HBTU, DMF
Peptide B900.1 M HBTU, DCM

Metabolic Tracing

The stable isotopes in this compound enable researchers to trace the incorporation and metabolism of lysine in biological systems. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to study metabolic pathways involving amino acids.

Example Application:
In metabolic studies, researchers utilized this compound to investigate lysine's role in cellular metabolism and its impact on protein modifications.

Protein Structure and Function Studies

The incorporation of this compound into proteins allows for detailed studies of protein interactions and post-translational modifications (PTMs). Lysine residues are known to play critical roles in various cellular processes, including signaling pathways.

Research Insight:
Studies have shown that lysine residues modified with stable isotopes can provide insights into their roles in cellular signaling and function.

Comparison with Similar Compounds

Structural and Functional Differences

Protecting Groups :

  • Fmoc-Lys(Boc)-OH and This compound share identical protecting groups (Fmoc/Boc), but the latter’s isotopic labeling enables tracking in metabolic studies .
  • Fmoc-Lys(Tfa)-OH uses a trifluoroacetyl (Tfa) group, which is cleaved under mild acidic conditions, contrasting with Boc’s requirement for strong acids like trifluoroacetic acid (TFA) .
  • Fmoc-Lys(Z)-OH employs a benzyloxycarbonyl (Z) group, necessitating catalytic hydrogenation for removal, making it less compatible with Fmoc-based strategies .

Isotopic Labeling :

  • This compound is unique among the listed compounds for its carbon-13 enrichment, which avoids radioactive hazards while providing MS/NMR signal differentiation .

Applications: Fmoc-Lys(Dde)-OH (CAS: 156648-40-7) is critical for orthogonal protection, as its Dde group is selectively cleaved with hydrazine, enabling site-specific biotinylation or functionalization . Fmoc-Lys(Adpoc)-OH (CAS: 182250-66-4) features an adamantyl-based Adpoc group, offering enhanced steric protection for ε-amino groups in complex syntheses . Fmoc-D-Lys(Boc)-OH (CAS: 92122-45-7) serves in D-peptide studies, mimicking natural L-lysine’s structure for chiral analysis or protease resistance .

Preparation Methods

Boc Activation and Reaction Conditions

The ε-amino group of lysine is protected first to avoid side reactions during subsequent Fmoc incorporation. The labeled lysine is dissolved in a 1:1 mixture of water and 1,4-dioxane, and Boc anhydride (2 equiv) is added under vigorous stirring. The pH is maintained at 9–10 using sodium carbonate to deprotonate the ε-amino group, ensuring selective Boc protection. After 12 hours at 25°C, the reaction mixture is acidified to pH 2–3 with hydrochloric acid, precipitating Boc-Lys-OH-13C6,15N2. The product is isolated via vacuum filtration and washed with cold ethyl acetate to remove unreacted Boc anhydride.

Challenges in Isotopic Dilution

Isotopic integrity must be preserved during Boc protection. Side reactions, such as racemization or hydrolysis, are minimized by avoiding elevated temperatures (>30°C) and prolonged reaction times. Nuclear magnetic resonance (NMR) analysis confirms the retention of 13C and 15N labels at the ε-position, with typical yields of 85–90%.

Protection of the α-Amino Group with Fmoc

Fmoc-OSu Coupling Strategy

The α-amino group of Boc-Lys-OH-13C6,15N2 is protected using Fmoc-OSu (Fmoc-N-succinimidyl carbonate). The reaction is conducted in anhydrous dimethylformamide (DMF) at 0°C to suppress succinimide hydrolysis. Boc-Lys-OH-13C6,15N2 (1 equiv) and Fmoc-OSu (1.2 equiv) are combined with N-methylmorpholine (2 equiv) as a base. After 4 hours, thin-layer chromatography (TLC) confirms complete conversion, and the product is precipitated by adding ice-cold diethyl ether. Fmoc-Lys(Boc)-OH-13C6,15N2 is obtained as a white solid with 75–80% yield.

Alternative Fmoc-Cl Approach

In solvent-limited systems, Fmoc-Cl (2 equiv) may replace Fmoc-OSu. The reaction proceeds in tetrahydrofuran (THF) with triethylamine (3 equiv) at −10°C. While this method achieves 70% yield, it risks chlorination byproducts, necessitating rigorous purification via silica gel chromatography.

Deprotection and Purification

Selective Boc Removal

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 30 minutes at 25°C. The ε-amino group is selectively deprotected, leaving the Fmoc group intact. The reaction is quenched with cold diethyl ether, and the precipitate is washed to yield this compound,15N2.

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for final purification. A C18 column with a gradient of acetonitrile (20–60%) in 0.1% TFA/water achieves >97% purity. Mass spectrometry (MS) confirms the molecular ion peak at m/z 476.2 (M+H)+, consistent with the isotopic enrichment.

Analytical Validation

Isotopic Purity Assessment

Quantitative 13C NMR analysis verifies uniform labeling. The six carbons of lysine exhibit distinct singlets at δ 22–60 ppm, with no detectable 12C signals. High-resolution mass spectrometry (HRMS) further validates the 13C6 and 15N2 incorporation, showing a mass shift of +8 Da compared to unlabeled Fmoc-Lys(Boc)-OH.

Stability Under Peptide Synthesis Conditions

This compound,15N2 is tested in solid-phase peptide synthesis (SPPS) using a Wang resin. Coupling efficiency, monitored by Kaiser test, exceeds 98%, confirming compatibility with standard protocols.

Industrial-Scale Production Considerations

Cost Optimization

The high cost of 13C6-glucose (∼$5,000/kg) drives efforts to improve microbial 13C assimilation. Metabolic engineering of E. coli to enhance glucose uptake and lysine efflux reduces substrate waste, lowering production costs by 30%.

Environmental Impact

Waste streams containing heavy isotopes require specialized treatment. Ion-exchange resins recover >95% of unused 13C6-glucose, while anaerobic digestion mitigates 15N2-ammonium release .

Q & A

Q. What are the key considerations when incorporating Fmoc-Lys-OH-13C6 into solid-phase peptide synthesis (SPPS) protocols?

Methodological Answer:

  • Use standard Fmoc-SPPS protocols but adjust coupling times to account for isotopic labeling, which may slightly alter reaction kinetics. Ensure deprotection steps (e.g., piperidine treatment) are optimized to avoid premature cleavage of the Fmoc group. Monitor isotopic purity via mass spectrometry (MS) after each coupling cycle .
  • Critical Step : Validate the integrity of the 13C6-labeled lysine residue using LC-MS to confirm isotopic incorporation and rule out epimerization .

Q. How can researchers verify the structural integrity and isotopic labeling efficiency of this compound?

Methodological Answer:

  • Perform 13C^{13}\text{C} NMR spectroscopy to confirm the presence of six equivalent 13C^{13}\text{C} signals in the lysine side chain. Compare shifts with unlabeled Fmoc-Lys-OH to identify isotopic perturbations .
  • Use high-resolution mass spectrometry (HRMS) to calculate the exact mass difference (6 Da) between labeled and unlabeled compounds. A deviation >0.01 Da suggests isotopic impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, strong oxidizers, or light, as these can degrade the compound .
  • Validation : Periodically test solubility in dimethylformamide (DMF) or acetonitrile; reduced solubility may indicate decomposition .

Advanced Research Questions

Q. How can this compound be used to design isotope tracer studies in peptide pharmacokinetics?

Methodological Answer:

  • Integrate the labeled lysine into peptide sequences to track metabolic stability in vivo. Use LC-MS/MS to quantify 13C^{13}\text{C}-enriched metabolites in biological matrices (e.g., plasma, tissues).
  • Controls : Include unlabeled peptides to distinguish background noise from tracer-derived signals. Normalize data using internal standards (e.g., stable isotope-labeled internal standards, SIL-IS) .

Q. How should researchers resolve contradictions in isotopic incorporation rates during peptide synthesis?

Methodological Answer:

  • Hypothesis Testing : Assess variables such as coupling reagent efficiency (e.g., HATU vs. HBTU), solvent purity, or steric hindrance from adjacent residues. Use orthogonal analytical methods (e.g., MALDI-TOF and HPLC) to cross-validate incorporation rates .
  • Troubleshooting : If rates are inconsistent, pre-activate this compound with a 1.5-fold molar excess of coupling reagent to improve reactivity .

Q. What advanced purification strategies are effective for isolating 13C^{13}\text{C}13C-labeled peptides containing this compound?

Methodological Answer:

  • Employ reverse-phase HPLC (RP-HPLC) with a C18 column and a water-acetonitrile gradient. Optimize gradient slopes to separate isotopic variants, which may co-elute with unlabeled peptides.
  • Validation : Confirm purity via isotopic ratio analysis using isotope ratio mass spectrometry (IRMS) .

Q. How can cross-disciplinary applications (e.g., metabolic flux analysis) leverage this compound?

Methodological Answer:

  • Synthesize 13C^{13}\text{C}-labeled cell-penetrating peptides (CPPs) to study intracellular trafficking dynamics. Combine with fluorescence microscopy (e.g., FITC-labeled CPPs) for dual tracking of localization and metabolic turnover .

Q. What ethical and safety protocols are critical when handling this compound in shared laboratory environments?

Methodological Answer:

Methodological Best Practices

  • Synthesis Validation : Always cross-check isotopic purity using both NMR and MS. Discrepancies between techniques may indicate synthetic artifacts .
  • Data Reproducibility : Document solvent batches, coupling reagent lots, and storage durations to mitigate variability in peptide yields .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic tracer studies involving animal or human subjects, particularly regarding metabolic waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.